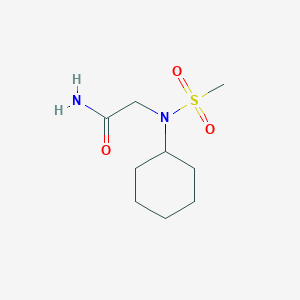

N~2~-cyclohexyl-N~2~-(methylsulfonyl)glycinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

"N2-cyclohexyl-N2-(methylsulfonyl)glycinamide" is a compound that belongs to a class of chemicals known for their unique structure and potential applications in various fields of chemistry and biology. Although not directly studied, compounds with similar structures, such as those containing sulfonyl groups and cyclohexyl rings, have been synthesized and analyzed for their molecular structures, chemical reactions, and properties.

Synthesis Analysis

The synthesis of compounds similar to "N2-cyclohexyl-N2-(methylsulfonyl)glycinamide" often involves condensation reactions, where a primary amine reacts with sulfonyl chlorides in the presence of a basic auxiliary, such as NaH. For example, disulfonylamines with cycloalkyl groups have been prepared using a one-step procedure, demonstrating the straightforward synthesis of such compounds (Schaper et al., 2001).

Molecular Structure Analysis

Molecular structure analysis of similar compounds reveals that the cycloalkyl ring can adopt conformations like envelope or chair, depending on the size of the ring and the substituents attached. The molecular structures are characterized by short intramolecular C-H···O contacts and feature trigonal-planar nitrogen configurations. These studies provide insight into the molecular conformation that compounds like "N2-cyclohexyl-N2-(methylsulfonyl)glycinamide" could exhibit (Schaper et al., 2001).

Chemical Reactions and Properties

The chemical reactivity of similar compounds often involves interactions through weak intermolecular hydrogen bonds, which play a significant role in determining their chemical behavior and properties. For instance, the synthesis and transformation of cyclic sulfoximines show the potential for diverse chemical reactions, including cycloadditions and subsequent transformations (Ye et al., 2014).

Direcciones Futuras

Propiedades

IUPAC Name |

2-[cyclohexyl(methylsulfonyl)amino]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3S/c1-15(13,14)11(7-9(10)12)8-5-3-2-4-6-8/h8H,2-7H2,1H3,(H2,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDBVGTMWMXUNPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(CC(=O)N)C1CCCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-amino-N-isopropyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5771316.png)

![N-(2-furylmethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5771346.png)

![5-[2-(dicyanomethylene)hydrazino]-2-hydroxybenzoic acid](/img/structure/B5771347.png)

![N-(4-fluorobenzyl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5771405.png)

![4-[(3-hydroxypropyl)amino]-6-(4-methylphenyl)-2-(methylthio)-5-pyrimidinecarbonitrile](/img/structure/B5771413.png)

![(2-bromo-4,5-dimethoxybenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5771415.png)